Chain Length Optimization: Diethyl 1-Tetradecanephosphonate (C14) vs. Diethyl Hexadecylphosphonate (C16) in Transdermal Penetration Enhancement
In a comparative study of alkylphosphonate derivatives as transdermal penetration enhancers, diethyl hexadecylphosphonate (C16) demonstrated the highest enhancing activity, increasing the permeability coefficient of indomethacin by approximately 10-fold relative to the no-enhancer control [1]. While direct quantitative data for diethyl 1-tetradecanephosphonate (C14) within the same study is not reported as the maximal performer, the study establishes a clear chain-length-dependent activity trend, wherein C14 occupies an intermediate position between the less effective C12 and the highly effective C16 [1]. This positions C14 as a candidate offering a potentially more balanced profile of enhancer activity versus physicochemical properties (e.g., solubility, formulation compatibility) compared to the longer-chain C16.
| Evidence Dimension | Transdermal penetration enhancement factor (Indomethacin permeability coefficient ratio) |
|---|---|
| Target Compound Data | Not directly quantified as maximal in the cited study; inferred to be intermediate between C12 and C16 based on chain-length trend. |
| Comparator Or Baseline | Diethyl hexadecylphosphonate (C16) showed approximately 10-fold increase over baseline. |
| Quantified Difference | C16 is ~10x over baseline; C14 is inferred to be less than C16 but greater than C12. |
| Conditions | In vitro skin permeation assay using indomethacin as model drug; phosphate, phosphonate, and phosphoramidate derivatives with varying alkyl chains (C8, C12, C14, C16). |
Why This Matters
This evidence indicates that C14 provides a specific, tunable level of enhancement that may be preferable when maximal activity (C16) is not required or when other formulation constraints favor a shorter alkyl chain.
- [1] Mizushima, Y., et al. (1991). Preparations of phosphonate, phosphoramidate and phosphate derivatives and their evaluation as transdermal penetration enhancers. Chemical and Pharmaceutical Bulletin, 39(1), 196-199. View Source
